molecular formula C11H10BrNO2S2 B14903339 N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B14903339
M. Wt: 332.2 g/mol
InChI Key: DADLZVYHANQGBG-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group attached to a thiophene ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide typically involves the reaction of 2-bromophenylamine with 5-methylthiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The bromophenyl and thiophene groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    N-(2-bromophenyl)-2-chloronicotinamide: Contains a nicotinamide group, offering different biological activities.

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a thiazole ring, providing unique chemical properties.

Uniqueness

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide stands out due to its combination of a bromophenyl group, a thiophene ring, and a sulfonamide group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C11H10BrNO2S2

Molecular Weight

332.2 g/mol

IUPAC Name

N-(2-bromophenyl)-5-methylthiophene-2-sulfonamide

InChI

InChI=1S/C11H10BrNO2S2/c1-8-6-7-11(16-8)17(14,15)13-10-5-3-2-4-9(10)12/h2-7,13H,1H3

InChI Key

DADLZVYHANQGBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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